5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. It belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylbenzo[d]oxazole
- 4-Chloro-2-methylbenzo[d]oxazole
- 4-Iodo-2-methylbenzo[d]oxazole
Uniqueness
5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5BrFNO2 |
---|---|
Molecular Weight |
246.03 g/mol |
IUPAC Name |
5-bromo-4-fluoro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrFNO2/c1-11-7-5(13-8(11)12)3-2-4(9)6(7)10/h2-3H,1H3 |
InChI Key |
HENBBUFUOWJHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2F)Br)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.